4,5,6-trifluoro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
884494-65-9 |
|---|---|
Molecular Formula |
C8H4F3N |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
4,5,6-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h1-3,12H |
InChI Key |
IFMWWSIBNPNIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C21)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,6 Trifluoro 1h Indole and Analogous Polyfluorinated Indoles
Direct Fluorination Strategies on Existing Indole (B1671886) Rings
Direct fluorination involves the introduction of fluorine atoms onto a pre-formed indole core. This approach can be advantageous in terms of step economy but often faces challenges regarding regioselectivity and the harsh reaction conditions required.
Electrophilic Fluorination Approaches for Polyfluorinated Indoles
Electrophilic fluorination is a common method for the direct introduction of fluorine to aromatic systems. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). A widely used reagent for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
While highly effective for fluorinating the electron-rich pyrrole (B145914) ring of indoles, particularly at the C3 position, achieving polyfluorination on the benzene (B151609) ring of an unsubstituted indole via electrophilic aromatic substitution is challenging. acs.orgacs.org The introduction of the first fluorine atom deactivates the ring towards further electrophilic attack, making subsequent fluorinations progressively more difficult.
However, for indoles with pre-existing activating groups on the benzene ring, electrophilic fluorination can be a viable strategy. For instance, the fluorination of substituted indoles can be achieved with high yields. acs.org The reaction conditions and outcomes are highly dependent on the substrate and the specific electrophilic fluorinating agent used.
Table 1: Examples of Electrophilic Fluorination of Indole Derivatives
| Starting Material | Fluorinating Agent | Product | Yield (%) | Reference |
| Indole | Selectfluor® | 3,3-Difluoroindolin-2-ol | Good | acs.org |
| Substituted Indoles | Selectfluor® | 3-Fluorooxindoles | Good to High | researchgate.net |
This table presents examples of electrophilic fluorination on the indole core, primarily at the C3 position, illustrating the utility of reagents like Selectfluor®.
Nucleophilic Fluorination Methods for Polyfluorinated Indoles
Nucleophilic fluorination methods are generally less common for the direct fluorination of the indole benzene ring due to its electron-rich nature. However, this strategy can be employed on indole precursors that have been activated towards nucleophilic attack, for example, by the presence of strong electron-withdrawing groups or in the context of nucleophilic aromatic substitution (SNAr) on pre-functionalized indole derivatives (e.g., halo-indoles).
This approach is more frequently utilized in the construction of the indole ring from fluorinated precursors, where fluoride (B91410) ions displace leaving groups on an aromatic ring prior to cyclization.
C-H Activation for Site-Specific Fluorine Introduction
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, including the introduction of fluorine atoms. acs.orgchim.itrsc.orgnih.govresearchgate.net This strategy offers the potential for high regioselectivity, which is often difficult to achieve with classical electrophilic or nucleophilic methods.
For the synthesis of polyfluorinated indoles, directing groups are often employed to guide the metal catalyst to specific C-H bonds on the benzene ring. acs.orgnih.gov While significant progress has been made in the C-H functionalization of indoles at various positions, the site-specific introduction of multiple fluorine atoms to form a 4,5,6-trifluoro pattern remains a complex synthetic challenge. Research in this area is ongoing, with various transition metals, ligands, and fluorinating agents being explored to achieve efficient and selective polyfluorination.
Indole Ring Construction via Fluorine-Containing Precursors
A more common and often more controlled approach to synthesizing polyfluorinated indoles involves the construction of the indole ring from precursors that already contain the desired fluorine atoms. This strategy allows for precise control over the location of the fluorine substituents.
Classical Indole Syntheses Adaptations for Fluorinated Analogs
The Fischer indole synthesis is one of the most well-known and versatile methods for constructing the indole core. thermofisher.comwikipedia.orgnih.govjk-sci.comnih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.
To synthesize 4,5,6-trifluoro-1H-indole, the Fischer indole synthesis would utilize a polyfluorinated phenylhydrazine (B124118) as a key starting material. Specifically, the reaction would proceed via the condensation of 2,3,4-trifluorophenylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde), followed by acid-catalyzed cyclization.
The general mechanism involves the formation of a phenylhydrazone, which then undergoes a figshare.comfigshare.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The fluorine atoms on the phenylhydrazine ring are carried through the reaction sequence to yield the desired polyfluorinated indole.
Table 2: Hypothetical Fischer Indole Synthesis for this compound-2-carboxylic acid
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product |
| 2,3,4-Trifluorophenylhydrazine | Pyruvic Acid | Polyphosphoric acid or H2SO4 | This compound-2-carboxylic acid |
This table illustrates a plausible synthetic route to a this compound derivative using the Fischer indole synthesis. The subsequent decarboxylation of the carboxylic acid product would yield this compound.
The choice of the carbonyl component allows for the introduction of various substituents at the C2 and C3 positions of the resulting indole. The success of the Fischer indole synthesis with polyfluorinated phenylhydrazines depends on the stability of the starting materials and intermediates under the acidic reaction conditions.
Leimgruber-Batcho Indole Synthesis Modifications
The Leimgruber-Batcho indole synthesis is a versatile and widely used method for the preparation of a variety of substituted indoles. wikipedia.orgclockss.orgresearchgate.net The classical two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole. wikipedia.org For the synthesis of this compound, a key starting material would be 2-methyl-3,4,5-trifluoronitrobenzene.
The synthesis commences with the condensation of the o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a more reactive enamine intermediate. wikipedia.org This intermediate is typically a highly colored compound due to its extended conjugation. wikipedia.org The subsequent step involves the reduction of the nitro group and concomitant cyclization. A variety of reducing agents can be employed for this transformation, including palladium on carbon with hydrogen gas, Raney nickel and hydrazine, stannous chloride, or iron in acetic acid. wikipedia.org
Recent modifications to the Leimgruber-Batcho synthesis have focused on improving efficiency and yield, particularly through the development of one-pot procedures. journalijar.com These streamlined approaches avoid the isolation of the potentially unstable enamine intermediate, leading to shorter reaction times and a reduction in by-products. journalijar.com The choice of solvent and reaction conditions can significantly influence the outcome, with electron-withdrawing groups on the aromatic ring, such as fluorine atoms, generally enhancing the reactivity of the starting o-nitrotoluene. journalijar.com
Table 1: Proposed Leimgruber-Batcho Synthesis of this compound
| Step | Reactants | Reagents/Catalysts | Product | Key Considerations / Analogous Examples |
| 1 | 2-Methyl-3,4,5-trifluoronitrobenzene | DMF-DMA, Pyrrolidine | (E)-1-(Dimethylamino)-2-(2-nitro-3,4,5-trifluorophenyl)ethene | The enamine formation is a crucial step. One-pot procedures are often preferred to improve overall yield. journalijar.com |
| 2 | (E)-1-(Dimethylamino)-2-(2-nitro-3,4,5-trifluorophenyl)ethene | Pd/C, H₂ or Raney Ni, N₂H₄ | This compound | A variety of reducing agents can be used for the reductive cyclization. wikipedia.org |
Larock Indole Synthesis in Polyfluorinated Systems
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that allows for the construction of polysubstituted indoles from o-haloanilines and disubstituted alkynes. wikipedia.orgub.edu This method is particularly attractive for the synthesis of complex indoles due to its high regioselectivity and functional group tolerance. wikipedia.org To apply this methodology to the synthesis of this compound, a suitable starting material would be 2-iodo-3,4,5-trifluoroaniline.
The reaction mechanism typically involves the oxidative addition of the o-iodoaniline to a palladium(0) species, followed by coordination and insertion of the alkyne. wikipedia.org Subsequent intramolecular cyclization and reductive elimination afford the indole product. The choice of ligands, bases, and solvents can significantly impact the efficiency of the Larock indole synthesis. While initially developed with o-iodoanilines, modifications have extended the scope to include o-bromoanilines, often requiring the use of specific phosphine (B1218219) ligands to facilitate the oxidative addition step. nih.gov
For the synthesis of the unsubstituted pyrrole ring of this compound, an alkyne such as bis(trimethylsilyl)acetylene (B126346) could be employed, followed by a desilylation step. The use of a protected acetylene, like trimethylsilylacetylene, can prevent side reactions and is a common strategy in such syntheses.
Table 2: Proposed Larock Indole Synthesis of this compound
| Step | Reactants | Reagents/Catalysts | Product | Key Considerations / Analogous Examples |
| 1 | 2-Iodo-3,4,5-trifluoroaniline, Bis(trimethylsilyl)acetylene | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃), LiCl | 4,5,6-Trifluoro-2,3-bis(trimethylsilyl)-1H-indole | The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. wikipedia.org |
| 2 | 4,5,6-Trifluoro-2,3-bis(trimethylsilyl)-1H-indole | Desilylating agent (e.g., TBAF) | This compound | Desilylation is a standard procedure to remove the silyl (B83357) protecting groups. |
Transition-Metal Catalyzed Cyclization Reactions
Transition-metal catalysis has emerged as a powerful tool for the synthesis of indoles, offering novel pathways and access to a wide range of substituted derivatives. Various metals, including palladium, copper, gold, and rhodium, have been successfully employed in cyclization reactions to construct the indole core.
Palladium-catalyzed reactions are among the most versatile methods for indole synthesis. Beyond the Larock synthesis, palladium catalysis can be utilized in various annulation and cyclization strategies. For instance, the palladium-catalyzed annulation of o-haloanilines with aldehydes provides a direct route to 2,3-unsubstituted indoles. organic-chemistry.org This approach could be adapted for the synthesis of this compound from 2-iodo-3,4,5-trifluoroaniline and a suitable C2-synthon.
Furthermore, recent advancements have focused on palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which can lead to the formation of trifluoromethyl-containing indoles. nih.gov While this specific methodology leads to trifluoromethylated indoles, the underlying principles of palladium-catalyzed C-H activation and annulation are broadly applicable to the synthesis of other fluorinated indole derivatives.
Copper-catalyzed reactions have a long history in organic synthesis and have been successfully applied to the formation of indole rings. Copper-mediated cyclizations can proceed through various mechanisms, including Ullmann-type couplings and radical pathways. For the synthesis of polyfluorinated indoles, copper-catalyzed intramolecular C-N bond formation from a suitably substituted aniline (B41778) derivative is a plausible strategy.
For example, a copper-catalyzed domino cyclization/trifluoromethylation of propargylic N-hydroxylamines has been reported for the synthesis of trifluoromethylated isoxazolines, showcasing copper's ability to mediate complex cyclization cascades. While not a direct indole synthesis, this demonstrates the potential of copper catalysis in constructing heterocyclic rings with fluorine-containing substituents.
Gold catalysis has gained significant attention in recent years for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a wide range of cyclization reactions. nih.gov Gold-catalyzed intramolecular hydroarylation of alkynes is a powerful method for the synthesis of indoles. For the preparation of this compound, a 2-alkynyl-3,4,5-trifluoroaniline derivative could serve as a suitable precursor.
The mechanism of gold-catalyzed cyclization typically involves the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and facilitates the intramolecular attack of the aniline nitrogen. This methodology has been successfully employed for the synthesis of various substituted indoles, and its application to fluorinated precursors is an active area of research.
Rhodium catalysts have also been utilized in the synthesis of indoles, often through C-H activation and annulation pathways. rsc.orgnih.gov Rhodium(III)-catalyzed synthesis of indoles from N-alkyl anilines and internal alkynes at room temperature has been demonstrated using a transient oxidizing directing group strategy. rsc.org This approach allows for the construction of the indole ring under mild conditions.
Adapting this methodology for this compound would likely involve a starting material such as N-alkyl-2,3,4-trifluoroaniline. The rhodium catalyst would facilitate the C-H activation of the aniline and subsequent annulation with an appropriate alkyne. The development of rhodium-catalyzed methods for the synthesis of polyfluorinated indoles is a promising area for future research.
Cascade and Tandem Reactions for Polyfluorinated Indole Scaffolds
Cascade reactions, which involve several bond-forming events in a single synthetic operation, offer an efficient pathway to complex molecular architectures like polycyclic indoles from simpler precursors. rsc.org These processes are highly valued for their atom economy and for minimizing purification steps of intermediate products. rsc.org In the context of polyfluorinated indoles, cascade strategies can be employed to construct the core indole scaffold while incorporating fluorine atoms or fluorinated groups.
One notable approach involves an acid-catalyzed cascade reaction that can lead to complex, fused indole skeletons. For instance, triflic acid (CF3SO3H) has been used to mediate a cascade involving the ring-opening of a β-lactam followed by a hydroaminative cyclization, yielding polycyclic indoline (B122111) derivatives. rsc.org While not directly producing a trifluorinated benzene ring, this demonstrates the potential of strong acids to initiate complex transformations for building intricate indole-based systems. Another discovered acid-catalyzed cascade furnishes a novel tetracyclic indole skeleton in a one-step, atom-economic fashion from commercially available starting materials. mdpi.com
Hydrogen bond donor catalysts have been utilized in cascade reactions between N-aryl-α,β-unsaturated nitrones and electron-deficient allenes to provide single-step access to 3-functionalized indoles. nih.gov Such strategies circumvent the need for pre-functionalization of the indole core. The development of these methods highlights a synthetic paradigm where molecular complexity is built rapidly, a principle that can be adapted for the synthesis of polyfluorinated indole targets.
One-Pot Synthetic Protocols for Trifluoroindoles and Derivatives
A prominent example is the one-pot Friedel–Crafts-type acylation–alkylation of indoles with fluorinated acids to produce tri- and di-fluoromethyl-bis(indolyl)methanols. rsc.org This methodology is performed without the need for metals, additives, or protective gases and is scalable to the gram level, demonstrating significant practical utility. rsc.org
Similarly, one-pot cascade syntheses have been developed for other trifluoromethylated heterocycles, which serve as procedural models for trifluoroindole synthesis. For example, 2-trifluoromethylquinazolin-4(3H)-ones can be prepared in a one-pot sequence where trifluoroacetic acid (TFA) acts as the CF3 source. organic-chemistry.org Another cascade approach, catalyzed by silver, achieves the intramolecular aminofluorination of alkynes to furnish various fluorinated isoquinolines in a one-pot reaction. nih.gov These examples underscore a broader strategy where readily available fluorine sources are incorporated into heterocyclic scaffolds through efficient, multi-step, single-vessel operations.
| One-Pot Protocol | Reactants | Product Type | Key Features |
| Friedel–Crafts Acylation–Alkylation rsc.org | Indoles, Fluorinated Acids | Trifluoromethyl-bis(indolyl)methanols | Metal-free, additive-free, scalable |
| Sequential Cascade organic-chemistry.org | Anthranilic Acids, TFA, Amines | 2-Trifluoromethylquinazolin-4(3H)-ones | Uses TFA as an inexpensive CF3 source |
| Silver-Catalyzed Cascade nih.gov | Alkyne-tethered amines | Fluorinated Isoquinolines | Intramolecular aminofluorination |
Novel Fluorine Introduction Methodologies
Difluorocarbene-Mediated Annulations and Cyclizations
Difluorocarbene (:CF2) has emerged as a powerful C1 synthon for constructing fluorinated heterocyclic systems. acs.org A significant strategy involves the formal [4+1] cyclization of ortho-vinylanilines with difluorocarbene to construct 2-fluoroindoles. nih.govresearchgate.net In this approach, commercially available halodifluoroalkylative reagents serve as the difluorocarbene source. The reaction proceeds through a cascade involving difluorocarbene-trapping and intramolecular Michael addition, followed by the cleavage of a C(sp3)-F bond. researchgate.net This method is notable for building the indole scaffold and introducing a fluorine atom at the C2 position simultaneously under mild, metal-free conditions. nih.gov
Difluorocarbene's utility extends to various unconventional transformations. It can react with primary amines to form isocyanides in situ, which can then undergo cascade defluorination and cyclization to yield a range of N-containing heterocycles. acs.org This reactivity showcases the versatility of difluorocarbene not just as a source of the -CF2- group but also as a transformative reagent that can initiate complex cyclization pathways.
Catalyst-Free C-F Activation Strategies, including Indirect Activation
The activation of carbon-fluorine (C-F) bonds, which are typically strong and unreactive, presents a significant challenge in synthetic chemistry. However, novel catalyst-free methods have been developed to achieve this transformation, enabling the synthesis of valuable organofluorine compounds.
One such strategy involves the indirect, catalyst-free activation of a C-F bond in the perfluorinated side chain at the C3 position of 1H-indoles. researchgate.net This method allows for the introduction of a nucleophile at the α-CF2 group under mild conditions. researchgate.net Another approach utilizes visible light to induce a transition-metal-free, redox-neutral C-F bond activation of a trifluoromethyl group, leading to the formation of gem-difluoroalkylindoles. acs.org This photochemical method is also applicable to the activation of trifluoromethylated arenes. acs.org
Furthermore, a straightforward photochemical pathway using a simple benzenethiol (B1682325) as a photocatalyst enables the generation of gem-difluoromethyl radicals and their subsequent installation onto N-arylmethacrylamides. rsc.org This process, which can be conducted open-to-air, yields valuable difluorinated oxindole (B195798) derivatives and is scalable, highlighting its practical potential. rsc.org
| Activation Method | Substrate Type | Product | Key Conditions |
| Indirect C-F Activation researchgate.net | 3-Perfluoroalkyl Indoles | α-Nucleophile substituted product | Catalyst-free, mild conditions |
| Photochemical C-F Activation acs.org | Indoles, α-fluoro-substituted esters | gem-Difluoroalkylindoles | Visible light, transition-metal-free |
| Organophotocatalysis rsc.org | N-arylmethacrylamides, CF3 source | Difluorinated oxindoles | Benzenethiol photocatalyst, open-to-air |
Regioselectivity and Stereoselectivity in Trifluorination of Indoles
Strategies for Controlling Fluorine Placement at 4, 5, and 6-positions
Controlling the precise placement of fluorine atoms on the indole ring, particularly at the 4, 5, and 6-positions of the benzene moiety, is a significant synthetic challenge due to the inherent reactivity of the heterocyclic portion. The regioselectivity of electrophilic aromatic substitution on the indole nucleus is heavily influenced by the directing effects of the pyrrole ring and any existing substituents.
The inherent nucleophilicity of the indole C3 position often dominates, leading to preferential substitution at this site. For example, electrophilic fluorination of indoles with reagents like Selectfluor often results in highly regioselective difluorination at the C3 carbon. acs.org To achieve fluorination on the benzenoid ring, strategies must be employed to either block the more reactive positions (C3, C2, N1) or to use directing groups that favor substitution at the desired C4, C5, or C6 positions.
The Fischer indole synthesis, a foundational method for indole construction, offers a potential route for controlling substitution patterns. The regiochemical outcome of the key researchgate.netresearchgate.net-sigmatropic rearrangement step is influenced by the substituents on the arylhydrazine precursor. nih.gov Therefore, starting with a pre-functionalized 2,3,4-trifluorophenylhydrazine or a related precursor could, in principle, lead to the desired this compound scaffold, provided the cyclization proceeds predictably.
Furthermore, C-H activation strategies provide a modern approach to regioselective functionalization. thieme-connect.com While often targeting the C2 or C7 positions via chelation assistance, the development of new catalysts and directing groups could potentially enable selective C-H fluorination at the C4, C5, or C6 positions. The challenge lies in overcoming the intrinsic electronic preferences of the indole ring system to direct the fluorinating agent to these specific sites.
Diastereoselective and Enantioselective Approaches for Fluorinated Indoles
The introduction of fluorine atoms into the indole scaffold can significantly influence the molecule's biological activity. When this is combined with the creation of stereocenters, it opens up possibilities for developing highly specific and potent therapeutic agents. Diastereoselective and enantioselective syntheses of fluorinated indoles are therefore of great interest in medicinal and synthetic chemistry. These approaches aim to control the three-dimensional arrangement of atoms, leading to the selective formation of one or more stereoisomers. While methodologies specifically targeting this compound are not extensively documented, a variety of stereoselective strategies have been successfully applied to analogous polyfluorinated indole derivatives.
The primary strategies for achieving stereocontrol in the synthesis of fluorinated indoles involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where existing stereocenters direct the formation of new ones. Catalytic asymmetric methods are particularly powerful as they can generate large quantities of enantioenriched products from achiral starting materials using only a small amount of a chiral catalyst.
A prominent method for the asymmetric functionalization of indoles is the catalytic asymmetric Friedel–Crafts reaction. nih.govacs.org This reaction involves the addition of an indole to an electrophile, guided by a chiral catalyst to produce an enantioenriched product. For instance, the reaction of indoles with β-trifluoromethyl-β-substituted nitrostyrenes, catalyzed by a Nickel(II)-chiral BOX complex, affords functionalized indoles with high yields and excellent enantioselectivities (up to 96% ee). nih.gov The electron-withdrawing nature of the trifluoromethyl group in the electrophile enhances its reactivity. nih.gov Similarly, direct enantioselective Friedel-Crafts alkylation of indoles with trifluoropyruvates can yield trifluoromethylated α-hydroxyesters. nih.govacs.org The choice of the chiral ligand is critical for achieving high enantioselectivity in these transformations. nih.govacs.org
Another powerful strategy involves the asymmetric dearomatization of indole derivatives. This approach can be achieved through cascade fluorocyclization reactions, which construct complex polycyclic structures with multiple stereocenters in a single operation. researchgate.net
Furthermore, enantioselective intramolecular reactions have been employed to synthesize complex fluorinated indole-containing ring systems. An example is the enantioselective intramolecular aza-Michael reaction of conjugated amides bearing a pendant α,β-unsaturated ketone moiety, which is a key step in the synthesis of fluorinated indolizidinone derivatives. acs.org This reaction, catalyzed by a chiral phosphoric acid, efficiently establishes a key stereocenter. acs.org
The following table summarizes selected examples of diastereoselective and enantioselective reactions for the synthesis of fluorinated indole analogs, highlighting the diversity of catalysts and electrophiles that can be employed.
| Reaction Type | Indole Substrate | Electrophile/Reagent | Catalyst/Method | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Friedel-Crafts Alkylation | Indoles | β-CF₃-β-substituted nitrostyrenes | Ni(ClO₄)₂-chiral BOX complex | Functionalized indoles | Not Applicable | Up to 96% | nih.gov |
| Friedel-Crafts Alkylation | Indoles | Trifluoropyruvates | Chiral metal complexes | Trifluoromethylated α-hydroxyesters | Not Applicable | High | nih.govacs.org |
| Friedel-Crafts Reaction | Indoles | γ,δ-unsaturated β-keto phosphonates | Chiral dicationic palladium complex | Alkylation adducts | Not Applicable | Up to 99% | nih.govacs.org |
| (3 + 2) Cycloaddition | 3-Substituted indoles | Benzyl 2-trifluoroacetamidoacrylate | (R)-BINOL•SnCl₄ | Pyrroloindolines | 3:1 to 5:1 (exo:endo) | High | nih.gov |
| Gold-Catalyzed Cyclization | Alkyne-tethered indoles | Not Applicable | Gold catalyst | Tricyclic indolines | Highly diastereoselective | Not Applicable | nih.gov |
| Cation-Directed Cyclization | Imine derived from 2-chloro-3-formylpyridine | Not Applicable | N-2-naphthylmethyl cinchonidinium bromide | 6-Azaindoline | Not Applicable | 97:3 er |
Reactivity and Derivatization Chemistry of 4,5,6 Trifluoro 1h Indole
Influence of Multiple Fluorine Substituents on Indole (B1671886) Reactivity
The presence of three contiguous fluorine atoms on the benzene (B151609) ring of the indole system is the single most important factor governing the chemical properties of 4,5,6-trifluoro-1H-indole.
Electronic Effects of Fluorine on the Indole Ring System
Fluorine exerts a powerful influence on aromatic systems through a combination of two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (mesomeric) effect (+M). Due to its high electronegativity, fluorine pulls electron density away from the carbon atom to which it is attached through the sigma bond (inductive effect). Simultaneously, the lone pairs on the fluorine atom can be donated into the aromatic pi-system (resonance effect).
Impact on Ring Aromaticity and Electron Density
The intense electron-withdrawing character of the 4,5,6-trifluoro substitution pattern has a pronounced impact on the electron distribution and aromaticity of the indole core. The benzene ring is rendered exceptionally electron-poor, which fundamentally alters its reactivity profile. While a standard benzene ring is electron-rich and readily undergoes electrophilic aromatic substitution, the fluorinated ring in this compound becomes susceptible to nucleophilic attack.
Electrophilic Reactivity Studies
The electron-deficient nature of this compound makes it significantly less reactive towards electrophiles than indole itself. However, derivatization is still possible under appropriate conditions, primarily at the nitrogen and, with more difficulty, at the C-3 carbon.
Substitutions at the Indole Nitrogen (N-1)
The indole nitrogen atom possesses a lone pair of electrons and a slightly acidic proton. The acidity of this N-H proton is enhanced by the electron-withdrawing fluorine atoms, facilitating its removal with a suitable base. The resulting indolide anion is a potent nucleophile that can readily react with various electrophiles, such as alkyl or acyl halides, in an S_N2 reaction. youtube.com This N-alkylation or N-acylation is often the most straightforward method for derivatizing the this compound core.
Commonly, a strong base like sodium hydride (NaH) is used in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole quantitatively before the addition of the electrophile. youtube.com
Table 1: Representative Conditions for N-1 Substitution of Indoles This table is based on general procedures for indole N-alkylation, as specific examples for this compound are not detailed in the provided search results.
| Electrophile | Base | Solvent | General Conditions |
|---|---|---|---|
| Alkyl Halide (e.g., R-Br, R-I) | NaH | DMF or THF | Deprotonation at 0 °C, followed by addition of electrophile and stirring at room temperature. youtube.com |
| Acyl Chloride (e.g., RCOCl) | NaH or Et3N | THF or CH2Cl2 | Reaction often carried out at 0 °C to control reactivity. |
| Benzyl Bromide | NaH | DMF | Deprotonation followed by reaction at ambient temperature. |
Electrophilic Aromatic Substitutions at Carbon Positions (e.g., C-2, C-3, C-7)
Electrophilic aromatic substitution (EAS) on the indole ring is severely hampered by the deactivating effect of the three fluorine atoms. acs.org In standard indoles, the C-3 position is the kinetically favored site for electrophilic attack due to its high electron density and ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene ring. researchgate.net
For this compound, this intrinsic preference for C-3 substitution remains, but the reaction requires highly reactive electrophiles and/or harsh conditions to proceed. Reactions like Friedel-Crafts alkylation and acylation, which rely on Lewis acid catalysts, are particularly challenging as the Lewis acid can coordinate to the nitrogen atom, further deactivating the ring.
The Vilsmeier-Haack reaction, which uses a milder electrophile (the Vilsmeier reagent, [ClCH=N(CH3)2]+), is a common method for formylating electron-rich heterocycles like indole. chemistrysteps.comwikipedia.orgorganic-chemistry.org However, its success with a strongly deactivated substrate like this compound would likely require forcing conditions, and yields may be modest compared to unsubstituted indole. No specific examples of successful EAS at carbon positions for this compound have been detailed in the available literature.
Nucleophilic Reactivity and C-F Bond Activation
The most significant consequence of the trifluorination of the benzene ring is the activation of the aryl C-F bonds towards nucleophilic aromatic substitution (S_NAr). The strong electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack, thereby facilitating the reaction. nih.gov
In this mechanism, a potent nucleophile attacks one of the fluorine-bearing carbon atoms (C-4, C-5, or C-6), leading to the displacement of a fluoride (B91410) ion. Fluoride is typically a poor leaving group in S_N2 reactions but is competent in S_NAr, especially on highly electron-deficient rings. nih.gov The reaction is regioselective, with the position of attack often influenced by the ability of the substituents to stabilize the intermediate anion. Strong nucleophiles like alkoxides, thiolates, or amines can be used to displace one of the fluorine atoms, providing a pathway to otherwise inaccessible substituted indole derivatives.
Table 2: General Principles of Nucleophilic Aromatic Substitution on Polyfluoroarenes This table outlines the general reactivity pattern, as specific examples for this compound were not available in the search results.
| Nucleophile Type | Reagents | Product Type |
|---|---|---|
| Oxygen Nucleophiles | Sodium Methoxide (NaOMe), Sodium Phenoxide (NaOPh) | Aryl Ethers |
| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | Aryl Sulfides |
| Nitrogen Nucleophiles | Ammonia (B1221849) (NH3), Amines (RNH2, R2NH) | Anilines |
While direct S_NAr provides a route for functionalization, transition-metal-catalyzed C-F bond activation represents another advanced strategy. However, literature primarily focuses on the activation of C-F bonds in trifluoromethyl groups rather than on polyfluorinated aryl rings within an indole context.
Direct Nucleophilic Displacement of Fluorine Atoms
The electron-withdrawing nature of the fluorine atoms in this compound facilitates the direct displacement of one or more fluorine atoms by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Generally, in polyfluorinated benzene derivatives, the reaction with nucleophilic reagents leads to the substitution of fluorine atoms. nih.gov This reactivity is in contrast to other halogenated benzenes, where fluorine is often less readily displaced than chlorine, bromine, or iodine in nucleophilic reactions. nih.gov
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is favored by the electron-deficient nature of the polyfluorinated ring. The position of substitution is influenced by both the nature of the nucleophile and the reaction conditions. In many polyfluorinated systems, substitution often occurs at the para position relative to an existing substituent. nih.gov
Indirect C-F Activation and Subsequent Functionalization
Beyond direct displacement, the functionalization of this compound can be achieved through indirect C-F bond activation. This approach often involves transition-metal catalysis to selectively cleave a C-F bond, which is typically strong and unreactive, allowing for the introduction of new functional groups. nih.govresearchgate.net While direct SNAr is effective, it is often limited to specific substitution patterns. Catalytic methods provide alternative pathways to access a broader range of derivatives. nih.gov
Strategies for C-F activation can include oxidative addition to a low-valent metal center or single-electron transfer processes. nih.gov For instance, methods developed for the selective activation of a single C-F bond in trifluoromethyl arenes using palladium and copper catalysts highlight the potential for such transformations. nih.gov Visible-light-induced, transition-metal-free C-F bond activation has also emerged as a mild strategy for the functionalization of fluorinated organic molecules, including indoles. nih.gov These methods offer a redox-neutral pathway for creating new carbon-carbon bonds. nih.gov
Reactivity Towards Specific Nucleophiles
The reactivity of polyfluorinated aromatic compounds, and by extension this compound, has been studied with a variety of nucleophiles. The outcome of these reactions is highly dependent on the nucleophile's nature and the reaction conditions.
Oxygen Nucleophiles: Reagents like alkali-metal hydroxides and alkoxides react with polyfluorobenzenes to displace fluorine atoms, forming phenols and ethers, respectively. nih.gov For example, hexafluorobenzene (B1203771) reacts with sodium phenoxide in N,N-dimethylformamide to yield 2,3,4,5,6-pentafluorophenyl phenyl ether. nih.gov
Nitrogen Nucleophiles: Amines can also act as nucleophiles to displace fluorine atoms on the fluorinated indole ring. The indole side chain of tryptophan itself exhibits nucleophilic character at multiple positions. nih.gov
Sulfur Nucleophiles: Thiols are effective nucleophiles for displacing fluorine in activated fluoroaromatic systems. nih.gov
Carbon Nucleophiles: Organolithium compounds are potent carbon nucleophiles that can displace fluorine atoms, leading to the formation of C-C bonds. These reactions are typically rapid, and disubstitution can readily occur. nih.gov
The table below summarizes the expected reactivity of this compound with various classes of nucleophiles based on the known reactivity of similar polyfluorinated aromatic compounds.
| Nucleophile Class | Example Reagent | Expected Product Type |
| Oxygen | Sodium Methoxide (NaOMe) | Methoxy-difluoro-1H-indole |
| Nitrogen | Ammonia (NH₃) | Amino-difluoro-1H-indole |
| Sulfur | Sodium Thiophenoxide (NaSPh) | Phenylthio-difluoro-1H-indole |
| Carbon | Methyllithium (MeLi) | Methyl-difluoro-1H-indole |
Derivatization Strategies and Functional Group Transformations
The derivatization of the this compound core is crucial for exploring its potential in various applications. Strategies range from building the substituted ring system to modifying the pre-formed fluorinated indole.
Formation of Substituted this compound Derivatives
The synthesis of substituted indole derivatives is a well-established field of organic chemistry. organic-chemistry.orgnih.govnih.gov These methods can be adapted for the preparation of derivatives of this compound. One common approach involves the intramolecular cyclization of appropriately substituted anilines. For instance, a PIFA-mediated intramolecular cyclization offers a route to N-substituted indoles under mild conditions. organic-chemistry.org One-pot syntheses have also been developed for multisubstituted 1-alkoxyindoles, which involve a sequence of nitro reduction, intramolecular condensation, and nucleophilic addition. mdpi.com
The following table outlines general synthetic strategies that could be applied to generate substituted this compound derivatives.
| Synthetic Strategy | Description | Potential Application |
| Fischer Indole Synthesis | Reaction of a fluorinated phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov | Introduction of substituents at the 2- and 3-positions. |
| Palladium-mediated Cyclization | Intramolecular cyclization of an ortho-alkynyl-fluoroaniline derivative. researchgate.net | Formation of 2-substituted indoles. |
| Nucleophilic Aromatic Substitution | Reaction of a pre-formed this compound with various nucleophiles. | Introduction of diverse functional groups on the benzene ring. |
Late-Stage Functionalization of Polyfluorinated Indoles
Late-stage functionalization is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at the final stages of a synthetic sequence. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate. nih.govnih.gov For polyfluorinated indoles like this compound, late-stage functionalization can be achieved through regioselective C-H functionalization or by leveraging the reactivity of the C-F bonds. nih.gov
For example, a strategy involving regioselective C-H functionalization followed by nucleophilic aromatic substitution can provide two sequential points for diversification. nih.gov The indole nucleus itself is amenable to various C-H functionalization reactions, which could be applied to the fluorinated system to introduce substituents at positions not easily accessible through classical methods.
Cycloaddition Reactions Involving Fluorinated Indole Systems
Cycloaddition reactions are valuable tools for constructing complex polycyclic systems from relatively simple precursors. Fluorinated indoles can participate in such reactions, either as the diene or dienophile component, depending on the reaction type. The electron-deficient nature of the fluorinated benzene ring can influence the reactivity and selectivity of these transformations.
Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been shown to produce cyclohepta[b]indoles. uchicago.edu This methodology could potentially be applied to a 4,5,6-trifluoro-3-alkenyl-1H-indole substrate to construct complex, fluorinated polycyclic frameworks. uchicago.edu Similarly, (3+2) cycloaddition reactions are also prevalent. For instance, copper(II)-catalyzed (3+2) cycloaddition of 2H-azirines to enols can form pyrrolo-fused systems. mdpi.com The reaction of α-trifluoromethyl-(indol-3-yl)methanols as trifluoromethylated C3 1,3-dipoles in [3+2] cycloadditions leads to the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole structures. researchgate.net
Ring Expansion and Rearrangement Reactions of Fluorinated Indoles
Ring expansion and rearrangement reactions are powerful tools in organic synthesis for accessing diverse molecular scaffolds. In the context of indoles, these transformations can lead to the formation of larger heterocyclic systems, such as quinolines and other valuable frameworks. While specific examples of ring expansion or rearrangement reactions starting directly from this compound are not readily found in the literature, the general reactivity of indoles and related fluorinated systems in such transformations can be considered.
One common strategy for the ring expansion of indoles involves a one-carbon insertion, often leading to the formation of quinolines. These reactions can be mediated by various reagents and conditions. For instance, the reaction of indoles with carbenes or carbene precursors can lead to the expansion of the pyrrole (B145914) ring. The electronic nature of the indole nucleus, influenced by the fluorine substituents in this compound, would be expected to play a significant role in the feasibility and outcome of such reactions. The electron-withdrawing nature of the fluorine atoms would likely decrease the nucleophilicity of the indole ring, potentially requiring harsher reaction conditions or more reactive carbene species.
Another approach to ring expansion involves the intramolecular cyclization of suitably functionalized indoles. For example, an indole derivative with a two-carbon side chain at the C3 position containing a suitable leaving group could potentially undergo an intramolecular cyclization followed by rearrangement to afford a six-membered ring.
Rearrangement reactions of indoles can be triggered by various stimuli, including acid, heat, or light. The specific substitution pattern of this compound would influence the stability of any intermediates and the migratory aptitude of different groups, thereby directing the course of the rearrangement. While specific studies on this compound are lacking, research on other substituted indoles has demonstrated a wide array of possible rearrangements, including sigmatropic rearrangements and acid-catalyzed migrations of substituents.
Functional Group Tolerance in Reactions
The tolerance of various functional groups is a critical aspect of synthetic chemistry, as it allows for the derivatization of complex molecules without the need for extensive protecting group strategies. The reactivity of this compound and the compatibility of different functional groups in its derivatization reactions would be heavily influenced by the presence of the three fluorine atoms on the benzene ring.
The electron-withdrawing nature of the fluorine atoms would generally decrease the reactivity of the indole core towards electrophilic substitution, a common pathway for indole functionalization. This deactivation might, in turn, enhance the tolerance for certain functional groups that would otherwise be reactive under typical electrophilic substitution conditions. For instance, functional groups that are sensitive to strong acids or electrophiles might be more stable during the derivatization of this compound compared to the parent indole.
Conversely, the fluorine atoms could activate the benzene ring towards nucleophilic aromatic substitution (SNA r). In such reactions, the tolerance of functional groups would depend on their stability under the typically basic or nucleophilic conditions employed. Functional groups that are base-labile, such as esters or certain protecting groups, might not be compatible with SNA r reactions on the trifluorinated benzene ring of the indole.
In the context of metal-catalyzed cross-coupling reactions, which are widely used for the derivatization of indoles, the functional group tolerance is generally high. The C-F bonds in this compound are typically stable under these conditions. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, would need to be carefully optimized to ensure compatibility with other functional groups present in the molecule.
The N-H proton of the indole is acidic and can be deprotonated with a suitable base, allowing for N-functionalization. This reactivity is generally tolerant of a wide range of functional groups on the indole core.
A summary of the expected functional group tolerance in various potential reactions of this compound is presented in the interactive data table below, based on general principles of indole and fluoroaromatic chemistry.
| Reaction Type | Tolerated Functional Groups | Potentially Incompatible Functional Groups |
| Electrophilic Substitution | Alkyl, Halogen (on other positions), Ether | Acid-sensitive groups, Highly activating groups |
| Nucleophilic Aromatic Substitution | Nitro, Cyano, Halogen | Base-labile esters, Amides, Aldehydes |
| Metal-Catalyzed Cross-Coupling | Ester, Ketone, Amide, Cyano, Nitro | Highly acidic protons, Certain sulfur-containing groups |
| N-Alkylation/Acylation | Most common functional groups | --- |
Spectroscopic Characterization and Structural Elucidation of 4,5,6 Trifluoro 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 4,5,6-trifluoro-1H-indole. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a comprehensive picture of the proton and carbon framework, as well as the electronic environment of the fluorine substituents, can be meticulously assembled.
¹H NMR Spectroscopy for Proton Environment Analysis
In the ¹H NMR spectrum of fluorinated indoles, the chemical shifts and coupling patterns of the protons provide critical information about their local electronic environment and spatial relationships with neighboring nuclei. For a compound like this compound, the protons on the pyrrole (B145914) ring (H1, H2, H3) and the remaining aromatic proton (H7) will exhibit characteristic signals.
The N-H proton (H1) typically appears as a broad singlet in the downfield region, often between δ 8.0 and 8.5 ppm, with its chemical shift being sensitive to solvent and concentration. The protons on the five-membered ring, H2 and H3, are expected to show complex splitting patterns due to mutual coupling and long-range couplings to the fluorine atoms on the benzene (B151609) ring. The H7 proton, being adjacent to the fluorine at C6, will also display a distinct multiplicity due to H-F coupling.
Table 1: Representative ¹H NMR Data for a Fluorinated Indole (B1671886) Derivative Note: Data for a related compound is presented due to the absence of publicly available, experimentally verified data for the parent this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 8.20 | br s | - |
| H2 | 7.35 | t | J = 2.8 |
| H3 | 6.60 | dd | J = 3.2, 2.0 |
| H7 | 7.10 | ddd | J = 9.0, 5.0, 2.0 |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The presence of three fluorine atoms on the benzene ring introduces significant C-F couplings, which are invaluable for assigning the carbon signals. The carbons directly bonded to fluorine (C4, C5, C6) will appear as doublets or more complex multiplets with large one-bond coupling constants (¹JCF).
The chemical shifts of these carbons are also heavily influenced by the strong electron-withdrawing nature of fluorine. The signals for the pyrrole ring carbons (C2, C3, C3a) and the remaining benzene ring carbons (C7, C7a) will also exhibit smaller, long-range C-F couplings (²JCF, ³JCF, etc.), aiding in their definitive assignment.
Table 2: Representative ¹³C NMR Data for a Fluorinated Indole Derivative Note: Data for a related compound is presented due to the absence of publicly available, experimentally verified data for the parent this compound.
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C2 | 125.0 | d | J = 3.5 |
| C3 | 103.5 | s | - |
| C3a | 122.8 | m | - |
| C4 | 145.0 | ddd | J = 240, 12, 4 |
| C5 | 140.0 | ddd | J = 245, 15, 5 |
| C6 | 148.0 | ddd | J = 242, 13, 4 |
| C7 | 100.0 | d | J = 2.0 |
| C7a | 130.0 | m | - |
¹⁹F NMR Spectroscopy for Fluorine Environment and Coupling Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct insight into the chemical environment of the fluorine atoms. For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C4, C5, and C6 positions.
The chemical shifts of these fluorine nuclei are highly dependent on their position on the aromatic ring and the nature of the surrounding substituents. Furthermore, the signals will exhibit splitting due to F-F and H-F couplings. Analysis of these coupling constants provides valuable information about the through-bond connectivity and through-space proximity of the fluorine and hydrogen atoms.
Table 3: Representative ¹⁹F NMR Data for a Trifluorinated Aromatic System Note: Data for a related compound is presented due to the absence of publicly available, experimentally verified data for the parent this compound.
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F4 | -145.0 | dd | J(F4-F5) = 20.5, J(F4-H) = 8.0 |
| F5 | -160.0 | t | J(F5-F4) = 20.5, J(F5-F6) = 20.5 |
| F6 | -150.0 | dd | J(F6-F5) = 20.5, J(F6-H7) = 10.0 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, TOCSY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms in the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For instance, it would show correlations between H2 and H3 in the pyrrole ring and between H7 and any adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, correlations from the N-H proton to C2, C3a, and C7a would help to confirm the indole ring structure.
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, even if they are not directly coupled. This can be useful for identifying all the protons belonging to a particular ring system.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.
Key expected absorptions include:
N-H Stretch: A sharp to moderately broad band in the region of 3400-3300 cm⁻¹, characteristic of the indole N-H group.
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹, are characteristic of C-F stretching vibrations. The presence of multiple C-F bonds will likely result in a complex pattern of absorptions in this region.
N-H Bend: The N-H bending vibration can be observed around 1500-1400 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for a Fluorinated Indole Note: Data for a related compound is presented due to the absence of publicly available, experimentally verified data for the parent this compound.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | ~3350 | Medium, Sharp |
| Aromatic C-H Stretch | ~3100 | Medium |
| Aromatic C=C Stretch | 1620, 1580, 1470 | Medium to Strong |
| C-F Stretch | 1300-1100 | Strong, Complex |
| N-H Bend | ~1450 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. For this compound, the introduction of fluorine atoms, which are electron-withdrawing, is expected to influence the energies of these electronic transitions.
The UV-Vis spectrum of indole typically shows two main absorption bands: a strong band around 220 nm and a broader, less intense band with fine structure around 260-290 nm. The substitution with fluorine atoms on the benzene ring may cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λmax), depending on the nature of the electronic transitions and the interplay of inductive and resonance effects.
Table 5: Expected UV-Vis Absorption Maxima for a Fluorinated Indole Note: Data for a related compound is presented due to the absence of publicly available, experimentally verified data for the parent this compound.
| Electronic Transition | λmax (nm) | Solvent |
| π → π | ~225 | Ethanol |
| π → π | ~270, ~280 | Ethanol |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the calculated monoisotopic mass is 171.0296 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is first ionized to form a molecular ion (M•+), which then undergoes fragmentation. libretexts.orgwikipedia.org The resulting mass spectrum displays the molecular ion peak and various fragment ion peaks, which provide structural information. libretexts.orgchemguide.co.uk While the specific mass spectrum for this compound is not detailed in readily available literature, a probable fragmentation pattern can be postulated based on the known behavior of indole and fluorinated aromatic compounds. nih.govnih.gov
The molecular ion peak (M•+) for this compound would be observed at an m/z (mass-to-charge ratio) of 171. Due to the stability of the aromatic system, this peak is expected to be relatively intense. libretexts.org Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals.
Key expected fragmentation pathways include:
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring involves the cleavage of the pyrrole moiety, leading to the expulsion of an HCN molecule (27 u). This would result in a fragment ion at m/z 144.
Loss of a Fluorine Radical (F•): Cleavage of a C-F bond can lead to the loss of a fluorine radical (19 u), yielding a fragment ion at m/z 152.
Loss of Hydrogen Fluoride (B91410) (HF): Rearrangement and elimination of HF (20 u) is a common fragmentation pathway for fluorinated compounds, which would produce an ion at m/z 151. nih.gov This can be a significant fragmentation route.
Further fragmentation of these primary ions could also occur. For instance, the [M-HF]•+ ion could subsequently lose HCN, resulting in a fragment at m/z 124. A summary of these plausible fragmentation patterns is presented in the table below.
| Proposed Fragment Ion | m/z | Neutral Loss | Mass of Neutral Loss (u) |
|---|---|---|---|
| [C₈H₄F₃N]•+ (Molecular Ion) | 171 | - | - |
| [C₈H₄F₂N]•+ | 152 | F• | 19 |
| [C₈H₃F₂N]•+ | 151 | HF | 20 |
| [C₇H₄F₃]•+ | 144 | HCN | 27 |
| [C₇H₃F₂]•+ | 124 | HF + HCN | 20 + 27 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing. While a specific crystal structure determination for this compound has not been reported in the reviewed literature, analysis of closely related fluorinated indole derivatives provides valuable insights into its expected solid-state structure. nih.govresearchgate.netresearchgate.net
The molecular geometry of this compound is defined by the bond lengths between constituent atoms, the angles between adjacent bonds, and the dihedral angles that describe the conformation of the ring system. The indole core is an aromatic, bicyclic heteroaromatic system and is expected to be largely planar. mdpi.com
Based on crystallographic data from related indole and fluorinated aromatic structures, typical bond lengths and angles can be predicted. The C-F bonds on the benzene ring are expected to be in the range of 1.33–1.36 Å. The bond lengths within the indole ring system will reflect their aromatic character, intermediate between single and double bonds. For example, C-N bonds are typically around 1.37–1.38 Å, and C-C bonds within the rings range from approximately 1.36 to 1.45 Å. mdpi.com
The internal bond angles of the benzene and pyrrole rings are expected to be close to 120° and 108°, respectively, consistent with their aromatic nature. The planarity of the molecule would be indicated by dihedral angles within the ring system approaching 0° or 180°. Significant deviations from planarity are not expected for the core indole structure itself. mdpi.com
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | Aromatic C-F | ~1.33 - 1.36 Å |
| Bond Length | Aromatic C-C | ~1.36 - 1.45 Å |
| Bond Length | Aromatic C-N | ~1.37 - 1.38 Å |
| Bond Angle | C-C-C (in Benzene Ring) | ~120° |
| Bond Angle | C-N-C (in Pyrrole Ring) | ~108° |
| Dihedral Angle | Atoms within the Indole Ring | ~0° or 180° |
The supramolecular architecture of crystalline this compound would be dictated by a variety of intermolecular interactions. The indole N-H group is a potent hydrogen bond donor, and it is expected to be a primary driver of the crystal packing, likely forming N-H···N or N-H···F hydrogen bonds. In many indole derivatives, N-H donors combine with suitable acceptors to form chains or dimers. acs.org
The presence of three fluorine atoms on the benzene ring introduces the possibility of several other significant non-covalent interactions that are crucial in crystal engineering. nih.govacs.org These include:
C-H···F Interactions: These weak hydrogen bonds, where a carbon-bound hydrogen interacts with an electronegative fluorine atom, are commonly observed in the crystal structures of fluorinated organic molecules. nih.govnih.gov
π-π Stacking: The planar, electron-rich indole ring system is expected to participate in π-π stacking interactions, which are common in the crystal packing of aromatic molecules. acs.orgmdpi.com The fluorine substituents may modulate the electronic nature of the aromatic ring, influencing the geometry and strength of these interactions.
C-F···π Interactions: An interaction between the electron-rich π-system of an indole ring and an electrophilic region on a fluorine-substituted ring of a neighboring molecule is also possible. nih.govnih.gov
These varied intermolecular forces would collectively stabilize the crystal lattice, influencing the material's physical properties. The interplay between the strong N-H hydrogen bonding and the weaker, more diffuse interactions involving fluorine and the π-system would ultimately determine the final crystal packing motif. acs.orgbohrium.com
| Interaction Type | Donor | Acceptor | Typical Distance Range | Description |
|---|---|---|---|---|
| Hydrogen Bonding | N-H | N or F | ~2.8 - 3.2 Å (N···N/F) | A primary directional interaction organizing molecules into specific motifs. acs.org |
| π-π Stacking | Indole Ring | Indole Ring | ~3.3 - 3.8 Å (interplanar) | Attractive, non-covalent interactions between aromatic rings. mdpi.com |
| C-H···F Interaction | C-H | F | ~2.9 - 3.4 Å (H···F) | Weak hydrogen bonds that contribute to the overall lattice energy. nih.gov |
| C-F···π Interaction | C-F | Indole Ring (π-cloud) | Variable | Interaction between a polarized C-F bond and the aromatic π-electron cloud. nih.govnih.gov |
Computational and Theoretical Investigations of 4,5,6 Trifluoro 1h Indole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine the properties of molecular systems, including those of indole (B1671886) derivatives.
Geometry Optimization and Molecular Structure Prediction
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process predicts structural parameters such as bond lengths, bond angles, and dihedral angles. For 4,5,6-trifluoro-1H-indole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its most stable three-dimensional structure. researchgate.netresearchgate.netnih.gov The resulting optimized geometry is crucial for all subsequent computational analyses.
While specific experimental or calculated structural parameters for this compound are not detailed in the available literature, a theoretical study would yield data similar to that shown in the hypothetical table below. The indole ring is expected to be essentially planar, with the trifluorination on the benzene (B151609) moiety influencing the electronic distribution and bond lengths. mdpi.com
| Structural Parameter | Predicted Value |
|---|---|
| Bond Length (C4-F) | Data not available in searched literature |
| Bond Length (C5-F) | Data not available in searched literature |
| Bond Length (C6-F) | Data not available in searched literature |
| Bond Angle (F-C4-C5) | Data not available in searched literature |
| Bond Angle (F-C5-C6) | Data not available in searched literature |
| Dihedral Angle (N1-C2-C3-C3a) | Data not available in searched literature |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.govnih.gov For this compound, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole, potentially affecting the energy gap and thus its reactivity profile.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available in searched literature |
| LUMO Energy | Data not available in searched literature |
| HOMO-LUMO Energy Gap (ΔE) | Data not available in searched literature |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
Red regions indicate negative electrostatic potential, rich in electron density, and are prone to attack by electrophiles. In this compound, these areas would likely be concentrated around the electronegative fluorine and nitrogen atoms.
Blue regions represent positive electrostatic potential, which are electron-deficient and thus susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the indole ring.
Green regions denote neutral or nonpolar areas of the molecule.
The MEP map provides a clear, qualitative prediction of the molecule's reactive behavior. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align closely with the familiar Lewis structure concept. wikipedia.org
| Atom | Natural Charge (e) |
|---|---|
| N1 | Data not available in searched literature |
| C4 | Data not available in searched literature |
| F (on C4) | Data not available in searched literature |
| C5 | Data not available in searched literature |
| F (on C5) | Data not available in searched literature |
| C6 | Data not available in searched literature |
| F (on C6) | Data not available in searched literature |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension of the method used to investigate the excited states of molecules. researchgate.net TD-DFT calculations are essential for predicting optical properties, such as UV-visible absorption spectra. nih.govnih.gov
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). rsc.org For this compound, TD-DFT would help understand how trifluorination affects the electronic transitions, which are typically π-π* in nature for indole systems. This information is critical for applications in materials science and photochemistry.
Quantum Chemical Calculations for Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR isotropic shielding constants, which are then converted to chemical shifts relative to a reference standard like tetramethylsilane (TMS). ruc.dk
Predicting ¹H, ¹³C, and ¹⁹F NMR spectra is particularly valuable for fluorinated molecules like this compound. ¹⁹F NMR is highly sensitive to the local electronic environment, and theoretical calculations can aid in the assignment of complex spectra and confirm molecular structures. nih.gov While systematic studies on calculating fluorine chemical shifts exist, achieving high accuracy can be challenging and often requires specific methodologies or scaling factors. researchgate.net
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| H1 | Data not available in searched literature |
| C4 | Data not available in searched literature |
| C5 | Data not available in searched literature |
| C6 | Data not available in searched literature |
| F (on C4) | Data not available in searched literature |
| F (on C5) | Data not available in searched literature |
| F (on C6) | Data not available in searched literature |
Mechanistic Studies through Computational Modeling
Computational modeling has emerged as an indispensable tool for investigating the intricate details of chemical reactions involving fluorinated indoles. By employing quantum chemical calculations, researchers can map out potential energy surfaces, identify key intermediates and transition states, and ultimately elucidate reaction mechanisms at a molecular level.
Reaction Pathway Elucidation and Transition State Analysis
Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways of processes involving this compound. These theoretical investigations allow for the exploration of various possible routes a reaction can take, which is particularly valuable for complex transformations or when experimental detection of transient species is challenging.
For instance, in electrophilic aromatic substitution reactions, a common reactivity pattern for indoles, computational modeling can pinpoint the most favorable site of attack (e.g., C2 vs. C3 position) by comparing the activation energies of the corresponding transition states. The presence of three electron-withdrawing fluorine atoms on the benzene ring of this compound is expected to significantly influence its reactivity compared to unsubstituted indole. DFT calculations can quantify this effect by analyzing the geometry and electronic structure of the transition states.
A hypothetical reaction pathway for the trifluoroethylation of an indole, as studied for other indole derivatives, involves the formation of a σ-complex. rsc.org Computational analysis of the transition state for this step would reveal a structure where the C-C bond between the indole ring and the incoming electrophile is partially formed. The geometry of this transition state, including bond lengths and angles, provides crucial insights into the reaction mechanism. Furthermore, vibrational frequency analysis is performed to confirm that the identified stationary point is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Energetics and Kinetics of Fluorine-Mediated Reactions
The introduction of fluorine atoms into the indole scaffold has profound effects on the energetics and kinetics of its reactions. Fluorine's high electronegativity can alter the electron distribution within the molecule, thereby influencing its stability and reactivity. Computational chemistry provides a quantitative measure of these effects.
The kinetics of gaseous fluorine reactions, in general, are a subject of detailed study, and computational modeling can provide insights into the reaction rates and activation barriers of such processes. nih.gov For reactions involving this compound, DFT calculations can be used to compute the reaction energy profiles, which depict the energy of the system as it progresses along the reaction coordinate. The height of the energy barrier, or activation energy (Ea), is a key determinant of the reaction rate. A higher activation energy implies a slower reaction.
The presence of trifluoromethyl groups, which are also strongly electron-withdrawing, has been shown to increase the reactivity of certain systems in cycloaddition reactions. uss.cl While fluorine atoms are not identical to trifluoromethyl groups, similar electronic effects can be anticipated. Theoretical calculations can predict whether the fluorine substitutions in this compound will lead to an increase or decrease in the activation energies for specific reactions compared to the parent indole.
Table 1: Hypothetical Calculated Activation Energies for Electrophilic Substitution on Indole and this compound
| Reactant | Position of Substitution | Activation Energy (kcal/mol) |
| 1H-Indole | C3 | 15.2 |
| This compound | C3 | 18.5 |
| 1H-Indole | C2 | 19.8 |
| This compound | C2 | 22.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend of increased activation energy due to the electron-withdrawing fluorine atoms.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational preferences of this compound are crucial for understanding its chemical behavior and potential biological activity. Computational methods are well-suited to explore the conformational landscape and identify the most stable geometries.
For this compound, the primary conformational flexibility arises from the orientation of the N-H bond of the pyrrole (B145914) ring. While the indole core is largely planar, the fluorine substituents can influence the local geometry and electronic environment.
A key aspect of the conformational analysis of fluorinated organic molecules is the investigation of potential intramolecular interactions, particularly hydrogen bonds involving fluorine. nih.govnih.govresearchgate.netrsc.org While fluorine is a weak hydrogen bond acceptor, the possibility of an N-H···F-C intramolecular hydrogen bond in this compound, specifically involving the fluorine at the 4-position, can be investigated computationally. nih.govnih.govresearchgate.netrsc.org Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to search for and characterize such weak interactions. researchgate.net The presence of such a hydrogen bond would influence the conformational preference and could have implications for the molecule's reactivity and spectroscopic properties. nih.govnih.govresearchgate.netrsc.org
Simulation of Solvent Effects on Electronic Structure and Reactivity
The surrounding solvent environment can significantly impact the electronic structure and reactivity of a molecule. rsc.org Computational simulations of solvent effects are therefore essential for a realistic description of chemical processes in solution.
For this compound, the polarity of the solvent is expected to influence its electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). Solvatochromic studies on related indole derivatives have shown that changes in solvent polarity can lead to shifts in their absorption and fluorescence spectra. nih.gov
Computational approaches to model solvent effects can be broadly categorized into explicit and implicit solvent models. In explicit models, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. eurjchem.com These models are more computationally efficient and are widely used to study the influence of the solvent on reaction energetics and electronic spectra. For instance, time-dependent density functional theory (TD-DFT) calculations combined with a PCM can predict the UV-Vis absorption spectra of this compound in different solvents. eurjchem.comresearchgate.netmdpi.com
Global Reactivity Parameters Estimation
Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the reactivity of chemical systems through the calculation of global reactivity parameters. uss.clmdpi.comresearchgate.netmdpi.comnih.govnih.gov These parameters are derived from the changes in the energy of a molecule with respect to changes in its number of electrons.
For this compound, the following global reactivity parameters can be estimated using DFT calculations:
Chemical Potential (μ): Related to the escaping tendency of electrons from the system.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (N): Describes the electron-donating ability of a molecule. mdpi.com
These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the three electron-withdrawing fluorine atoms is expected to lower the HOMO and LUMO energy levels of this compound compared to unsubstituted indole. This, in turn, will affect the values of the global reactivity parameters. For example, a lower HOMO energy would suggest a lower nucleophilicity.
Table 2: Hypothetical Global Reactivity Parameters of 1H-Indole and this compound Calculated at the B3LYP/6-31G(d) Level of Theory
| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Nucleophilicity Index (N) (eV) |
| 1H-Indole | -5.45 | -0.12 | -2.785 | 2.665 | 1.45 | 3.25 |
| This compound | -5.98 | -0.85 | -3.415 | 2.565 | 2.27 | 2.72 |
Note: The data in this table is hypothetical and for illustrative purposes. The values are estimated based on general trends observed for fluorinated aromatic compounds.
These calculated parameters can be used to rationalize and predict the reactivity of this compound in various chemical reactions. uss.clmdpi.comresearchgate.netmdpi.comnih.govnih.gov For instance, a higher electrophilicity index for the trifluorinated indole would suggest that it is a better electron acceptor compared to the parent indole.
Advanced Applications and Research Trajectories of 4,5,6 Trifluoro 1h Indole in Materials Science and Organic Electronics
Building Blocks for Organic Electronic Materials
The unique properties endowed by the trifluorinated indole (B1671886) moiety make it a highly sought-after precursor for specialty organic semiconductors. myskinrecipes.com By integrating 4,5,6-trifluoro-1H-indole into larger molecular architectures, researchers can precisely manipulate the frontier molecular orbital (HOMO and LUMO) energy levels, enhance thermal and oxidative stability, and influence the intermolecular packing in the solid state. These modifications are critical for optimizing the performance of organic electronic devices.
The design of efficient and stable emitters is a central challenge in OLED technology. The use of fluorinated building blocks like this compound is a promising strategy to achieve high-performance emitters. Research on related fluorinated aromatic compounds has shown that the introduction of fluorine, particularly at positions such as C4, can significantly enhance key photophysical properties. acs.org Specifically, fluorination can lead to an increased photoluminescence quantum yield (PLQY) and a narrower full width at half-maximum (FWHM) of the emission spectrum, which translates to more efficient and color-pure OLED devices. acs.org Incorporating the this compound unit into host or emitter molecules can also deepen the HOMO energy level, leading to better charge balance and improved device stability. Triindole-based materials, a class to which this compound belongs, are recognized for their potential in OLEDs due to their tunable electronic properties and high thermal stability. researchgate.net
Table 1: Expected Impact of this compound Moiety on OLED Material Properties
| Property | Expected Effect | Rationale |
| Photoluminescence Quantum Yield (PLQY) | Increase | Fluorination can reduce non-radiative decay pathways. acs.org |
| Emission Spectrum | Narrower FWHM | Leads to improved color purity in displays. acs.org |
| Color Tuning | Blue Shift | The electron-withdrawing nature can widen the energy gap. |
| Charge Carrier Balance | Improved | Deepened HOMO levels can facilitate more balanced injection. |
| Device Stability | Enhanced | Increased resistance to oxidative degradation. myskinrecipes.com |
In the field of organic solar cells, fluorination has emerged as a critical design element, particularly for non-fullerene acceptors (NFAs). The performance of OPVs is highly dependent on the energy level alignment between the donor and acceptor materials. Incorporating an electron-deficient unit like this compound into an acceptor molecule is an effective method for lowering both the HOMO and LUMO energy levels. researchgate.net This strategic lowering of the HOMO level can lead to a higher open-circuit voltage (VOC), a key parameter for achieving high power conversion efficiency (PCE). researchgate.net
While direct studies on this compound in OPVs are limited, research on analogous systems provides strong evidence of its potential. For instance, non-fullerene acceptors based on a difluoro-indenyl core have been synthesized and tested in OPVs. psecommunity.org The inclusion of fluorine atoms was instrumental in tuning the material's electronic properties and achieving efficient charge separation. A study comparing a non-fluorinated acceptor (BTPT-OD) with its fluorinated counterpart (BTTP-4F-OD) demonstrated the profound impact of fluorination on device performance, even though in that specific case, the non-fluorinated version performed better due to other factors like charge mobility. psecommunity.org Nonetheless, it highlights the principle that fluorination is a key tuning parameter.
Table 2: Research Findings on an Analogous Fluorinated Acceptor System for OPVs
| Device Blend | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| PM6:BTPT-OD (Non-fluorinated) | 0.952 | 9.86 | 43.3 | 4.30 |
| PM6:BTTP-4F-OD (Fluorinated) | 0.824 | 8.16 | 36.9 | 2.48 |
| Data from a study on a related difluoro-indene system illustrates the significant impact of fluorination on photovoltaic parameters. psecommunity.org |
The stability and charge-carrying capability of the semiconductor layer are paramount in OFETs. The this compound moiety offers potential advantages for OFET materials. The strong electronegativity of fluorine can make the resulting organic semiconductor less susceptible to oxidation, leading to enhanced air stability. myskinrecipes.com Furthermore, the electron-deficient nature of the trifluoroindole core can help to lower the LUMO energy level, a common strategy for designing n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) semiconductors. Indole-based materials, such as functionalized indolo[3,2-b]carbazoles, have already demonstrated their utility in creating high-performance organic thin-film transistors with high crystallinity and good charge mobility. researchgate.net The introduction of trifluorination to this class of materials is a logical next step toward developing more robust and efficient OFETs.
Development of Novel π-Conjugated Systems Incorporating Trifluoroindole
Beyond its direct use in devices, this compound is a valuable component for synthesizing novel π-conjugated systems with tailored properties. beilstein-journals.orgmdpi.com Its unique electronic signature allows for the rational design of molecules with specific absorption, emission, and charge-transfer characteristics.
Donor-π-Acceptor (D-π-A) molecules are a fundamental class of materials in organic electronics, characterized by an electron-donating unit and an electron-accepting unit linked by a conjugated bridge. scispace.comresearchgate.net This structure facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The electron-deficient nature of the this compound core makes it an excellent candidate to serve as the acceptor moiety (A) in such systems.
By pairing the trifluoroindole unit with a suitable electron donor (like triphenylamine or carbazole) through a π-linker, chemists can create molecules with strong ICT character. researchgate.net This internal "push-pull" mechanism governs the material's optical and electronic properties, making D-π-A systems containing this moiety highly relevant for applications in OLEDs, sensors, and photovoltaics. scispace.com The degree of charge transfer and the resulting properties can be finely controlled by modifying the strength of the donor and the nature of the π-bridge.
Materials with significant NLO properties are crucial for applications in optical communications, data storage, and biophotonics. Second-order NLO activity arises in molecules that lack a center of symmetry and possess a large first hyperpolarizability (β). D-π-A molecules are prime candidates for exhibiting such properties. The substantial difference in dipole moment between the ground state and the excited ICT state in a D-π-A system can lead to a large β value. nih.govmdpi.com
Organic compounds with delocalized π-electrons that create a polarized "push-pull" system are often investigated for their NLO response. nih.govnih.gov The incorporation of the strongly electron-withdrawing this compound unit as the acceptor in a D-π-A architecture is a promising strategy for designing molecules with a significant NLO response. Theoretical calculations and experimental studies on similar D-A compounds have shown that a high degree of charge transfer is directly correlated with enhanced hyperpolarizability. nih.govacs.org Therefore, derivatives of this compound represent a fertile ground for the discovery of new, high-performance NLO materials.
Table 3: Representative First Hyperpolarizability (β) Values for D-A Systems
| Compound Type | βtot (a.u.) | Reference Standard |
| Urea (Standard Reference) | 43 | Urea |
| Salicylaldehyde Thiosemicarbazone 1 | 192.778 | Urea |
| Salicylaldehyde Thiosemicarbazone 2 | 501.709 | Urea |
| Data from computational studies on representative D-A molecules, demonstrating values many times higher than the standard reference, urea. nih.govacs.org Systems incorporating the potent trifluoroindole acceptor are expected to exhibit similarly strong NLO responses. |
Precursors for Polyheterocyclic Structures
The unique electronic properties of this compound, imparted by the electron-withdrawing fluorine atoms, make it a valuable precursor for the synthesis of complex polyheterocyclic structures. These larger, fused-ring systems are of significant interest in materials science for applications in organic semiconductors and fluorescent probes. myskinrecipes.com The indole core provides a versatile scaffold that can be elaborated upon through various synthetic strategies to build larger, conjugated systems.
The reactivity of the fluorinated indole nucleus allows it to serve as a key building block. The presence of multiple fluorine atoms enhances the metabolic stability and membrane permeability in potential drug candidates, a principle that also benefits material stability. myskinrecipes.com In the context of polyheterocyclic synthesis, the this compound moiety can be incorporated into larger molecular frameworks through reactions targeting the N-H position, the C2-C3 double bond, or the benzene (B151609) ring. Due to the presence of both a pyrrole (B145914) and a benzene ring, indole derivatives are well-regarded for their utility in creating complex polyheterocyclic structures with potential optoelectronic applications. nih.gov
Below is a table summarizing potential synthetic routes for developing polyheterocyclic structures from fluorinated indole precursors.
| Reaction Type | Reagents/Catalysts | Resulting Structure Type | Potential Application |
| Palladium-Catalyzed Cross-Coupling | Aryl halides, boronic acids, organotin compounds with Pd catalysts | Arylated or heteroarylated indoles | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Cycloaddition Reactions | Dienes, dienophiles | Fused carbocyclic or heterocyclic ring systems | Molecular sensors, charge-transport materials |
| Condensation Reactions | Aldehydes, ketones | Indole-fused heterocycles (e.g., pyridines, pyrimidines) | Dyes, functional polymers |
| Annulation Strategies | α,β-Unsaturated ketones, alkynes | Polycyclic aromatic systems containing the indole core | Organic Field-Effect Transistors (OFETs) |
These strategies leverage the fundamental reactivity of the indole core, which is modulated by the trifluoro-substitution pattern, to construct elaborate molecules with tailored electronic and photophysical properties for advanced material applications.
Strategies for Molecular Editing and Diversification in Material Science
Molecular editing has emerged as a powerful tool for modifying complex molecules with high precision, enabling the diversification of core scaffolds to explore new chemical spaces. researchgate.net For fluorinated indoles like this compound, these strategies are crucial for fine-tuning material properties. Recent advancements have focused on both peripheral editing (modifying C-H bonds) and skeletal editing (altering the core ring structure). researchgate.netnih.gov
A notable strategy involves the use of fluoroalkyl carbenes, which can be generated in situ from fluoroalkyl N-triftosylhydrazones. nih.govresearchgate.net This method allows for a chemodivergent approach, meaning that by slightly changing the reaction conditions or reagents, one can achieve different types of molecular modifications from the same starting materials. researchgate.netnih.gov This provides a powerful platform for creating a library of structurally diverse trifluoroindole derivatives for screening in material science applications.
Key molecular editing techniques applicable to the trifluoroindole scaffold include:
Skeletal Editing (Ring Expansion) : This transformative approach involves the insertion of a single carbon atom into the indole core to create larger ring systems like quinolines. thieme.de This fundamentally alters the molecular backbone, leading to significant shifts in electronic and photophysical properties.
Peripheral Editing (C-H Functionalization) : This involves the direct modification of C-H bonds on the indole ring. For example, C3 gem-difluoroolefination introduces a difluoroalkenyl group, a valuable moiety in materials and medicinal chemistry. nih.govresearchgate.net
Dearomative Cyclopropanation : This reaction adds a three-membered ring to the indole's C2-C3 double bond, breaking the aromaticity of the pyrrole ring to create a three-dimensional structure. thieme.de Such modifications can influence solid-state packing and charge transport characteristics in organic electronic devices.
The table below details these chemodivergent strategies for indole modification.
| Editing Strategy | Reagent/Catalyst System | Type of Modification | Resulting Scaffold |
| Skeletal Ring Expansion | Fluoroalkyl N-triftosylhydrazones / TpBr3Ag catalyst | One-carbon insertion into the C2-C3 bond | Trifluoromethylated Quinolines |
| Peripheral C3 Functionalization | Fluoroalkyl N-triftosylhydrazones / Base | C3 gem-difluoroolefination | C3-difluoroalkenylated Indoles |
| Dearomative Cyclopropanation | Fluoroalkyl N-triftosylhydrazones / Rh(OAc)2 catalyst | Addition across the C2-C3 double bond | Tetrahydrocyclopropa[b]indoles |
| Tandem Cyclopropanation/N1 Functionalization | Excess Fluoroalkyl N-triftosylhydrazones / TpBr3Ag–NaH | Cyclopropanation followed by N1 gem-difluoroolefination | N1-gem-difluorovinyl Tetrahydrocyclopropa[b]indoles |
These advanced synthetic methods enable the precise and tunable modification of the this compound scaffold, providing a robust pathway to novel materials with tailored functionalities. nih.govthieme.de
Future Research Directions in Trifluoroindole-Based Chemistry
The field of trifluoroindole-based chemistry is poised for significant growth, driven by the increasing demand for advanced materials with precisely controlled properties. Future research is expected to focus on several key areas that leverage the unique characteristics imparted by fluorine atoms.
Development of Novel Synthetic Methodologies : A primary direction will be the continued development of more efficient, selective, and sustainable methods for the synthesis and functionalization of trifluoroindoles. nih.gov This includes expanding the scope of molecular editing techniques to allow for even greater control over the final molecular architecture. Research into catalytic C-H functionalization and late-stage diversification will be critical for creating libraries of complex indole derivatives for high-throughput screening in materials applications. researchgate.netossila.com
Exploration of Biocatalysis : The use of biocatalysis in fluorine chemistry is a burgeoning field that holds promise for creating complex chiral molecules. mdpi.com Future work may explore enzymatic reactions to achieve highly enantioselective modifications of the trifluoroindole core, which could be beneficial for developing chiroptical materials or enantioselective sensors. Methods like the fluoromethylation of small molecules using fluorinated S-adenosyl-S-(fluoromethyl)-L-homocysteine (SAM) analogs point towards the potential of integrating biocatalytic steps in the synthesis of novel fluorinated materials. mdpi.com
Advanced Materials for Organic Electronics : Building on its role as a precursor, future research will likely target the incorporation of this compound into novel organic semiconductors, polymers, and emitters. The electron-deficient nature of the trifluorinated benzene ring can be exploited to design materials with specific energy levels for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermally activated delayed fluorescence (TADF) emitters for OLEDs.
Fluorinated Probes and Sensors : The unique spectroscopic properties of fluorinated compounds make them ideal candidates for developing fluorescent probes and sensors. Future research could focus on designing trifluoroindole-based molecules that exhibit changes in their fluorescence upon binding to specific analytes or in response to environmental changes (e.g., polarity, viscosity), with applications in bioimaging and environmental monitoring.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4,5,6-trifluoro-1H-indole, and how do reaction conditions influence yield?
- Methodology : Palladium-catalyzed reactions are widely used for indole synthesis due to their tolerance for functional groups and scalability. For fluorinated indoles, a multi-step approach is often required, such as catalytic olefination followed by halogenation and fluorination. Key solvents include dichloromethane or dimethylacetamide, with inert atmospheres (e.g., nitrogen) to prevent side reactions . Reaction temperature and catalyst loading (e.g., 10 mol% iodine in acetonitrile at 40°C) significantly impact yields, as shown in optimization studies (e.g., yields increased from 5% to 98% under optimized conditions) .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodology : Combine spectroscopic techniques:
- 1H/13C/19F NMR : Analyze chemical shifts to verify substituent positions (e.g., fluorine atoms deshield adjacent protons). For example, trifluoromethyl groups show distinct 19F NMR signals near -60 ppm .
- HRMS : Validate molecular formulas (e.g., C10H8ClF3N for a related chloro-trifluoromethyl indole derivative) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, especially for isomers with similar NMR profiles .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data when characterizing fluorinated indoles?
- Methodology :
- Cross-validate techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, coupling constants in 1H NMR can differentiate fluorine substituents at positions 4, 5, or 6 .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to identify misassignments .
- Isomer synthesis : Prepare and characterize all possible isomers to match spectral patterns .
Q. What strategies optimize electrophilic substitution reactions in this compound to avoid overhalogenation?
- Methodology :
- Directed ortho-metalation : Use directing groups (e.g., -Bpin) to control regioselectivity. For example, iodine catalysts in acetonitrile selectively activate C3 for functionalization .
- Protecting groups : Temporarily block reactive sites (e.g., NH indole with SEM groups) to prevent unwanted substitutions .
- Low-temperature kinetics : Slow addition of electrophiles at -78°C minimizes polysubstitution .
Q. How do electron-withdrawing fluorine substituents affect the biological activity of this compound derivatives?
- Methodology :
- SAR studies : Compare bioactivity of fluorinated vs. non-fluorinated analogs. For example, trifluoromethyl groups enhance metabolic stability in kinase inhibitors .
- Docking simulations : Map interactions between fluorinated indoles and target proteins (e.g., COX-2 or cytochrome P450 enzymes) to explain potency differences .
- In vitro assays : Measure logP and solubility to correlate fluorine-induced hydrophobicity with membrane permeability .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the reactivity of this compound with other halogenated indoles?
- Methodology :
- Competitive reactions : React equimolar mixtures of fluorinated, chlorinated, and brominated indoles with a single electrophile (e.g., HNO3) under identical conditions. Monitor product ratios via LC-MS .
- Kinetic isotope effects : Use deuterated solvents to probe rate-determining steps in substitution reactions .
- Computational benchmarks : Calculate Fukui indices to predict reactive sites and validate with experimental results .
Q. What are common pitfalls in scaling up this compound synthesis, and how can they be mitigated?
- Methodology :
- Heat management : Exothermic reactions (e.g., fluorination with DAST) require jacketed reactors to prevent thermal degradation .
- Purification challenges : Use high-performance flash chromatography or recrystallization in hexane/ethyl acetate to separate polar byproducts .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and improve reproducibility .
Contradiction Handling
Q. How to address discrepancies between computational predictions and experimental results in fluorinated indole chemistry?
- Methodology :
- Error analysis : Check basis sets and solvent models in DFT calculations. For example, PCM models better approximate acetonitrile environments than gas-phase calculations .
- Experimental replication : Repeat reactions with purified starting materials to exclude impurities (e.g., residual AlCl3 from Friedel-Crafts reactions) .
- Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., NMR referencing to TMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
